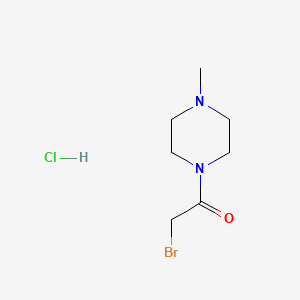

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride

Beschreibung

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a brominated ketone derivative featuring a 4-methylpiperazine substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Commercial availability is noted for its hydrobromide analog (CAS 1423029-56-4, 95% purity), priced at USD 1471/5g .

Eigenschaften

IUPAC Name |

2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOIRVRTSCJROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CBr.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-73-3 | |

| Record name | Ethanone, 2-bromo-1-(4-methyl-1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112677-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-methylpiperazine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

Substitution: Formation of substituted piperazines.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Chemistry:

- Building Block for Organic Synthesis: The compound serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the creation of various derivatives .

Biology:

- Enzyme Inhibition Studies: It is employed in research focused on enzyme inhibition and protein-ligand interactions. The bromine atom can form covalent bonds with nucleophilic sites on enzymes, potentially modifying their activity .

- Cellular Pathway Analysis: The compound's interactions with cellular pathways can provide insights into biological processes and disease mechanisms .

Medicine:

- Pharmaceutical Development: Investigated as a precursor in drug synthesis, particularly for compounds targeting viral infections and cancer cells. Its biological activity suggests potential therapeutic applications .

- Cytotoxicity Studies: Research indicates that 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride exhibits cytotoxic effects against various cancer cell lines, highlighting its relevance in anticancer research .

Industry:

- Material Science: Utilized in developing new materials and chemical processes due to its unique reactivity profile .

Cytotoxicity Data Against Cancer Cell Lines

A study assessing the cytotoxic effects of this compound on various cancer cell lines yielded the following results:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| U-937 | 0.76 | Caspase activation |

| CEM-13 | 0.11 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways, affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Bromoethanone Derivatives with Heteroaromatic Substituents

Structurally analogous bromoethanone derivatives differ in their substituents, which significantly influence reactivity and applications:

- Reactivity: The 4-methylpiperazine group enhances nucleophilicity at the piperazine nitrogen, facilitating alkylation or acylation reactions. This contrasts with furan/thiophene-substituted bromoethanones, where the heteroaromatic rings direct reactivity toward oxime formation (e.g., quinolone synthesis) or asymmetric hydrogenation (e.g., duloxetine production) . The bromoethanone moiety in all cases acts as an electrophilic site, enabling displacement reactions with amines or thiols.

- Applications: Furan/thiophene derivatives are pivotal in constructing heterocyclic drug scaffolds. For example, 2-bromo-1-(thiophen-2-yl)ethanone is hydrogenated to a γ-aminoalcohol intermediate critical for duloxetine, a serotonin-norepinephrine reuptake inhibitor . The methylpiperazine analog is tailored for synthesizing piperazine-containing pharmaceuticals, where the tertiary amine may improve solubility or binding affinity in biological targets.

Piperazine-Containing Analogues

Variations in piperazine substituents alter physicochemical properties and synthetic utility:

- Structural and Functional Insights: Methylpiperazine (target compound): The methyl group reduces steric hindrance compared to bulkier substituents (e.g., benzyl), favoring reactions at the piperazine nitrogen. Allyl carboxylate: Introduces a reactive alkene group, enabling click chemistry or cross-coupling reactions.

Biologische Aktivität

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a compound of significant interest in biological research due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the molecular formula CHBrNO·HCl, characterized by a bromoacetyl group attached to a 4-methylpiperazine ring. It appears as a white crystalline solid, soluble in water and polar organic solvents, with a melting point ranging from 150 to 154 °C and a molecular weight of approximately 250.56 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction affects various biochemical pathways, making it a valuable compound in the study of enzyme inhibition and protein-ligand interactions.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. In vitro studies have shown its effectiveness against several pathogens, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these pathogens suggest significant antibacterial activity, indicating its potential use in treating bacterial infections .

Antiviral Activity

The compound also demonstrates antiviral properties, inhibiting the growth of various viruses. Studies have highlighted its relevance in antiviral research, suggesting that it may serve as a lead compound for developing new antiviral agents .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor activity. Its ability to inhibit specific enzymes involved in cancer cell proliferation positions it as a candidate for further investigation in cancer therapy. Preliminary studies have indicated that modifications to its structure could enhance its potency against tumor cells .

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives have been assessed for their biological activities, leading to the identification of compounds with improved efficacy against microbial and cancerous cells.

| Compound | Activity | MIC (µg/mL) | IC (µM) |

|---|---|---|---|

| 7b | Antibacterial | 0.22 - 0.25 | N/A |

| CFI-400945 | Antitumor | N/A | 0.64 |

The table summarizes findings from various studies that highlight the biological activities associated with derivatives of this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via alkylation or condensation reactions. For example, bromo-ethanone derivatives react with piperazine analogs under basic conditions (e.g., potassium carbonate) in polar solvents like ethanol or acetonitrile. Reaction efficiency depends on stoichiometry, temperature (optimized between 50–80°C), and the presence of moisture-sensitive intermediates. Competing side reactions, such as over-alkylation or hydrolysis, can be mitigated by controlled reagent addition and inert atmospheres .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Handling requires personal protective equipment (gloves, goggles) and fume hoods to avoid inhalation or skin contact. Electrostatic discharge risks during transfer can be minimized by grounding equipment. Stability tests (TGA/DSC) are recommended to assess thermal decomposition profiles .

Advanced Research Questions

Q. What methodologies are employed to resolve contradictions in reaction yields when using different bromo-ethanone precursors in alkylation reactions?

- Methodological Answer : Yield discrepancies often arise from steric or electronic effects in bromo-ethanone derivatives. Systematic analysis includes:

- Kinetic Studies : Monitoring reaction progress via HPLC or NMR to identify rate-limiting steps.

- Computational Modeling : DFT calculations to compare activation energies of competing pathways.

- By-product Characterization : LC-MS or GC-MS to detect intermediates (e.g., dimerization products). Adjusting solvent polarity (e.g., switching from THF to DMF) or using phase-transfer catalysts can improve yields .

Q. How can single-crystal X-ray diffraction with SHELX software confirm the molecular structure of derivatives synthesized from this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data collected at low temperatures (~100 K) enhance resolution. SHELXTL/SHELXL refine structural parameters (bond lengths, angles) and validate hydrogen bonding or piperazine ring conformation. For example, SHELXL’s TwinRotMat can resolve twinning in crystals with pseudo-symmetry. Residual electron density maps identify disordered solvent molecules. R-factor convergence below 0.05 indicates high reliability .

Q. What strategies optimize the purification of this compound when dealing with by-products from competing reactions?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) separates polar by-products.

- Recrystallization : Ethanol/water mixtures (3:1 v/v) selectively precipitate the target compound.

- Ion Exchange : For hydrochloride salts, weak anion-exchange resins remove unreacted amines. Purity is validated via melting point consistency and <1% impurity peaks in ¹³C NMR .

Data Analysis and Validation

Q. How do researchers validate the identity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : The ketone carbonyl resonates at δ 190–200 ppm. Piperazine protons appear as multiplets (δ 2.5–3.5 ppm), and bromine-induced deshielding shifts aromatic protons.

- HRMS : Exact mass analysis (e.g., [M+H]+ = 279.05 Da) confirms molecular formula.

- IR Spectroscopy : Stretching bands for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) validate functional groups .

Experimental Design

Q. What experimental controls are critical when studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Blank Reactions : Exclude catalysts to assess spontaneous degradation.

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton exchange in mechanistic studies.

- Competitive Nucleophile Experiments : Introduce alternative nucleophiles (e.g., sodium azide) to quantify selectivity .

Contradiction Resolution

Q. How can researchers address discrepancies in biological activity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent molar concentrations across assays.

- Metabolic Stability Tests : Liver microsome assays identify rapid degradation in vitro.

- Structural Analog Comparison : Test analogs with modified piperazine or bromo-ethanone groups to isolate pharmacophoric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.